molecular formula C8H8N2O2 B14839945 2-Acetyl-5-aminoisonicotinaldehyde

2-Acetyl-5-aminoisonicotinaldehyde

Cat. No.: B14839945
M. Wt: 164.16 g/mol
InChI Key: HZTHATGJWIORFR-UHFFFAOYSA-N
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Description

2-Acetyl-5-aminoisonicotinaldehyde is an organic compound with the molecular formula C8H8N2O2 It is a derivative of isonicotinaldehyde, featuring both an acetyl group and an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Acetyl-5-aminoisonicotinaldehyde typically involves the reaction of isonicotinaldehyde with acetylating agents under controlled conditions. One common method includes the use of acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out at room temperature, and the product is purified through recrystallization.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, minimizing the risk of side reactions and impurities.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens or sulfonyl chlorides can be used under mild conditions.

Major Products Formed:

    Oxidation: Formation of nitro derivatives or oxides.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted isonicotinaldehyde derivatives.

Scientific Research Applications

2-Acetyl-5-aminoisonicotinaldehyde has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of 2-Acetyl-5-aminoisonicotinaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in bacterial cell wall synthesis, thereby exhibiting antimicrobial properties.

Comparison with Similar Compounds

    2-Acetyl-5-aminopyridine: Similar structure but lacks the aldehyde group.

    2-Acetyl-5-nitroisonicotinaldehyde: Contains a nitro group instead of an amino group.

    2-Acetyl-5-hydroxyisonicotinaldehyde: Features a hydroxyl group in place of the amino group.

Uniqueness: 2-Acetyl-5-aminoisonicotinaldehyde is unique due to the presence of both an acetyl and an amino group on the isonicotinaldehyde backbone. This dual functionality allows it to participate in a variety of chemical reactions, making it a versatile compound in synthetic chemistry and research applications.

Properties

Molecular Formula

C8H8N2O2

Molecular Weight

164.16 g/mol

IUPAC Name

2-acetyl-5-aminopyridine-4-carbaldehyde

InChI

InChI=1S/C8H8N2O2/c1-5(12)8-2-6(4-11)7(9)3-10-8/h2-4H,9H2,1H3

InChI Key

HZTHATGJWIORFR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=NC=C(C(=C1)C=O)N

Origin of Product

United States

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